(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone
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Overview
Description
(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a furo[3,2-b]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and furo[3,2-b]pyrrole intermediates. One common approach is to first synthesize the 2-chlorophenylpiperazine through the reaction of 2-chloroaniline with piperazine under reflux conditions. The furo[3,2-b]pyrrole moiety can be synthesized via a cyclization reaction involving a suitable precursor such as a furan derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or block receptor sites, thereby altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone: shares structural similarities with other piperazine and furo[3,2-b]pyrrole derivatives.
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Another compound with a piperazine ring and chlorophenyl group, but with a different heterocyclic moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(4H-furo[3,2-b]pyrrol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-12-3-1-2-4-15(12)20-6-8-21(9-7-20)17(22)14-11-16-13(19-14)5-10-23-16/h1-5,10-11,19H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWTVYZVTGHESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC4=C(N3)C=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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